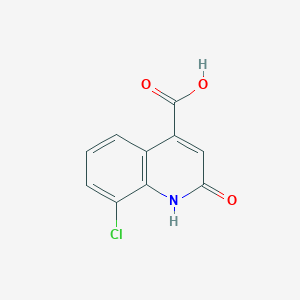

8-Chloro-2-hydroxyquinoline-4-carboxylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a distinctive quinoline backbone with strategic substitution patterns that significantly influence its chemical behavior and structural properties. The compound possesses the molecular formula C₁₀H₆ClNO₃ with a molecular weight of 223.61 g/mol, representing a halogenated derivative of the parent 2-hydroxyquinoline-4-carboxylic acid system.

The fundamental quinoline core structure consists of a fused benzene-pyridine ring system, where the chlorine atom occupies the 8-position, the hydroxyl group is located at the 2-position, and the carboxylic acid functionality is positioned at the 4-position of the quinoline ring. This specific substitution pattern creates a unique electronic environment that affects both the compound's reactivity and its potential for intermolecular interactions.

Crystallographic studies of related quinoline carboxylic acid derivatives provide valuable insights into the structural organization of this compound. Analysis of similar compounds reveals that quinoline carboxylic acids typically adopt triclinic crystal systems, as demonstrated in studies of zinc and cadmium complexes of 8-hydroxyquinoline-2-carboxylic acid, where crystals exhibited triclinic P-1 space groups with specific unit cell parameters. The crystallographic data for zinc complexes showed unit cell dimensions of a = 7.152(3) Å, b = 9.227(4) Å, c = 15.629(7) Å, with angles α = 103.978(7)°, β = 94.896(7)°, and γ = 108.033(8)°.

The presence of the chlorine substituent at the 8-position introduces additional steric and electronic effects that influence the crystal packing arrangements. Infrared spectroscopy studies of quinoline carboxylic acid metal complexes demonstrate characteristic shifts in carboxylate stretching frequencies, providing evidence for the coordination behavior of the carboxylic acid group. The hydroxyl group at the 2-position creates opportunities for intramolecular hydrogen bonding with the adjacent nitrogen atom of the quinoline ring, contributing to the overall structural stability of the molecule.

Table 1: Comparative Crystallographic Parameters of Quinoline Carboxylic Acid Derivatives

Tautomeric Behavior and Resonance Stabilization

The tautomeric equilibria in this compound represent a fundamental aspect of its chemical behavior, particularly regarding the 2-hydroxyquinoline versus 2-quinolinone forms. The compound can exist in multiple tautomeric forms, with the hydroxyl-containing form and the corresponding keto-lactam form representing the primary equilibrium. This tautomeric behavior is characteristic of 2-hydroxyquinoline derivatives and significantly influences the compound's acid-base properties and coordination chemistry.

Protonation studies of related 8-hydroxyquinoline-2-carboxylic acid derivatives reveal multiple protonation sites and complex acid-base equilibria. The acid-base properties are characterized by distinct protonation constants, with the 8-hydroxyquinoline-2-carboxylic acid system showing protonation constants of log β₀₁₁ = 9.55 ± 0.01 and log β₀₁₂ = 13.49 ± 0.02 under standardized conditions of 298.15 K and ionic strength of 0.2 mol/dm³. These values indicate the presence of multiple ionizable groups and their relative acidities.

The resonance stabilization patterns in this compound involve several contributing structures that distribute electron density throughout the quinoline ring system. The hydroxyl group at the 2-position can participate in resonance with the quinoline nitrogen, while the carboxylic acid group at the 4-position provides additional resonance pathways. The chlorine substituent at the 8-position introduces electron-withdrawing effects that modify the overall electron density distribution and influence the relative stabilities of different tautomeric forms.

The intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen creates a six-membered chelate ring that stabilizes the molecular conformation. This internal hydrogen bonding is evidenced by characteristic infrared absorption patterns and influences the compound's chemical reactivity. Studies of similar quinoline derivatives demonstrate that such intramolecular interactions can significantly affect the compound's ability to form metal complexes and participate in coordination chemistry.

Table 2: Protonation Constants and Tautomeric Parameters for Quinoline Carboxylic Acid Systems

| Parameter | 8-HQA System | Comparative Values | Temperature (K) | Ionic Strength (mol/dm³) | Reference |

|---|---|---|---|---|---|

| log β₀₁₁ | 9.55 ± 0.01 | 9.50-9.60 | 298.15 | 0.2 | |

| log β₀₁₂ | 13.49 ± 0.02 | 13.40-13.55 | 298.15 | 0.2 |

Comparative Structural Analysis with Quinoline Carboxylic Acid Derivatives

The structural comparison of this compound with other quinoline carboxylic acid derivatives reveals important structure-activity relationships and provides insights into the effects of substituent positioning and electronic properties. The systematic analysis of various quinoline carboxylic acids demonstrates how different substitution patterns influence molecular geometry, electronic distribution, and chemical reactivity.

The parent compound 2-hydroxyquinoline-4-carboxylic acid, with CAS number 15733-89-8, serves as the fundamental structural framework for comparison. This compound lacks the chlorine substituent present in the 8-chloro derivative, providing an opportunity to assess the electronic and steric effects of halogen substitution. The molecular formula of the parent compound is C₁₀H₇NO₃ with a molecular weight of 189.17 g/mol, which differs from the chlorinated derivative by the addition of a chlorine atom and the corresponding mass increase.

Studies of 8-hydroxyquinoline-2-carboxylic acid reveal significant differences in coordination behavior compared to the 2-hydroxy-4-carboxylic acid isomer. The 8-hydroxyquinoline-2-carboxylic acid system demonstrates strong metal-chelating properties, particularly with molybdate ions, forming stable 1:1 complexes with formation constants indicating strong binding affinity. These complexes exhibit different protonation states, including (MoO₄)(8-HQA)⁴⁻, (MoO₄)(8-HQA)H³⁻, (MoO₄)(8-HQA)H₂²⁻, and (MoO₄)(8-HQA)H₃⁻ species.

The electronic effects of chlorine substitution in this compound create distinct differences in chemical behavior compared to non-halogenated analogs. Chlorine, being an electron-withdrawing group, affects the electron density distribution throughout the quinoline ring system, potentially enhancing the acidity of both the hydroxyl and carboxylic acid groups. This electronic modification influences the compound's coordination chemistry and may alter its biological activity profiles.

Comparative synthesis studies demonstrate that quinoline carboxylic acids can be prepared through various methodological approaches, including oxidation reactions of corresponding chloromethyl derivatives. The synthesis of 2-hydroxy-8-chloroquinoline-4-carboxylic acid has been achieved through oxidation of 2-hydroxy-4-chloromethyl-8-chloroquinoline using alkaline hydrogen peroxide, yielding products with high purity levels exceeding 99%. The synthetic methodology involves controlled oxidation conditions with specific temperature ranges of 35-80°C and defined molar ratios of reactants to oxidizing agents.

The storage and stability characteristics of this compound require controlled conditions, with recommended storage at 2-8°C in sealed, dry environments to maintain chemical integrity. These storage requirements reflect the compound's sensitivity to moisture and temperature, characteristics that are common among quinoline carboxylic acid derivatives containing hydroxyl functional groups.

Table 3: Comparative Properties of Quinoline Carboxylic Acid Derivatives

The comparative analysis reveals that the positioning of functional groups significantly influences the coordination chemistry and potential applications of these compounds. The 8-chloro substitution pattern in this compound creates unique electronic properties that distinguish it from other quinoline carboxylic acid derivatives, potentially offering specific advantages in coordination chemistry applications and pharmaceutical development.

Properties

IUPAC Name |

8-chloro-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSAYZLIVFQSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350006 | |

| Record name | 8-chloro-2-hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30333-56-3 | |

| Record name | 8-chloro-2-hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 2-Hydroxy-4-halogenomethylquinolines

A key preparation route for 8-Chloro-2-hydroxyquinoline-4-carboxylic acid is the oxidation of its precursor 2-hydroxy-4-chloromethyl-8-chloroquinoline. This method is well-documented in patent US3691171A and involves the following steps:

Starting Material Preparation:

The precursor 2-hydroxy-4-chloromethyl-8-chloroquinoline is synthesized by cyclization of gamma-chloroacetonacetic-2-chloroanilide in concentrated sulfuric acid at 20°C for 16 hours. The product is isolated by precipitation and filtration, yielding approximately 72.3% with a melting point of 187-188°C after recrystallization from glacial acetic acid.Oxidation Reaction:

The oxidation is carried out by reacting the 2-hydroxy-4-chloromethyl-8-chloroquinoline with an aqueous alkaline hydrogen peroxide solution. The typical conditions are:- Temperature: 35°C to 70°C (preferably 50°C to 70°C)

- Molar ratios:

- Starting material to hydrogen peroxide: 1:10 to 1:20 (optimal 1:15 to 1:20)

- Starting material to alkali hydroxide: 1:6 to 1:15 (optimal 1:10 to 1:12)

- Alkali hydroxide concentration: 9% to 16% (e.g., NaOH)

- Reaction time: Approximately 8 hours with controlled addition of reagents to maintain temperature

Workup and Isolation:

After oxidation, the reaction mixture is acidified with a strong non-oxidizing acid (hydrochloric, sulfuric, or phosphoric acid) to a pH of 1 to 4, preferably around pH 2, which precipitates the this compound. The precipitate is filtered at temperatures below room temperature, washed, and dried under vacuum (10-25 mm Hg). Drying at 130-150°C yields the anhydrous acid, while drying at 50-60°C retains one mole of crystallization water.Yields and Purity:

This method typically yields this compound with yields around 85.5% and purity exceeding 99% (potentiometric titration).

Table 1: Oxidation Reaction Parameters and Outcomes

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | 2-hydroxy-4-chloromethyl-8-chloroquinoline | Prepared via cyclization in H2SO4 |

| Temperature | 35°C to 70°C (optimal 50-70°C) | Controlled to maintain reaction rate |

| Molar ratio (SM:H2O2) | 1:10 to 1:20 (optimal 1:15-1:20) | Excess peroxide ensures complete oxidation |

| Molar ratio (SM:NaOH) | 1:6 to 1:15 (optimal 1:10-1:12) | Alkali facilitates oxidation |

| Alkali hydroxide concentration | 9% to 16% | Typically NaOH aqueous solution |

| Reaction time | ~8 hours | Controlled addition of reagents |

| Acidification pH | 1 to 4 (preferably ~2) | Precipitates product |

| Drying conditions | Vacuum at 10-25 mm Hg, 130-150°C | Anhydrous product obtained |

| Yield | ~85.5% | High yield with high purity |

| Purity | >99% | Confirmed by potentiometric titration |

Preparation of the Precursor 2-Hydroxy-4-chloromethyl-8-chloroquinoline

The precursor compound is synthesized by a cyclization reaction involving gamma-chloroacetonacetic acid derivatives and aromatic amines:

Synthesis of Gamma-chloroacetonacetic-2-chloroanilide:

This intermediate is prepared by chlorination of diketene followed by reaction with 2-chloroaniline.Cyclization:

The gamma-chloroacetonacetic-2-chloroanilide is heated with concentrated sulfuric acid (approx. 450 ml per 87 g of substrate) at 20°C for 16 hours. The reaction mixture is then poured into water to precipitate the 2-hydroxy-4-chloromethyl-8-chloroquinoline, which is filtered and washed.Yield and Characterization:

The yield is about 72.3%, and the product melts at 187-188°C after recrystallization.

Alternative Synthetic Routes: Chlorination of 2-Hydroxyquinoline-4-carboxylic Acid

Another synthetic approach involves the direct chlorination of 2-hydroxyquinoline-4-carboxylic acid to introduce the chlorine substituent at the 8-position:

Chlorinating Agents:

Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are commonly used chlorinating agents.Reaction Conditions:

The reaction is typically conducted in inert solvents such as dichloromethane or chloroform under controlled moderate temperatures to ensure selective chlorination at the 8-position without affecting other parts of the molecule.Industrial Considerations:

Large-scale industrial synthesis may use continuous flow reactors to optimize reaction parameters, improve yield, and maintain product purity. Catalysts and optimized temperature and flow rates enhance efficiency.

Summary of Key Research Findings

The oxidation of 2-hydroxy-4-chloromethyl-8-chloroquinoline with alkaline hydrogen peroxide is a highly effective method for preparing this compound with high yield and purity.

The precursor synthesis via cyclization of gamma-chloroacetonacetic-2-chloroanilide in sulfuric acid is a reliable route to obtain the necessary halogenated quinoline intermediate.

Direct chlorination methods provide alternative routes but require careful control of reaction conditions to achieve selective substitution.

Drying conditions influence the hydration state of the final product, with higher temperatures yielding anhydrous acid.

Detailed Reaction Scheme (Simplified)

Synthesis of gamma-chloroacetonacetic-2-chloroanilide

Chlorination of diketene → gamma-chloroacetonacetic acid → reaction with 2-chloroaniline → anilide formationCyclization to 2-hydroxy-4-chloromethyl-8-chloroquinoline

Gamma-chloroacetonacetic-2-chloroanilide + concentrated H2SO4 → cyclization → isolation of chloromethylquinolineOxidation to this compound 2-hydroxy-4-chloromethyl-8-chloroquinoline + alkaline H2O2 → oxidation → acidification → precipitation → drying → purified acid

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

8-Cl-2-HQCA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that compounds in the 8-hydroxyquinoline class can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves chelation of metal ions essential for bacterial survival, disrupting their metabolic processes .

Anticancer Activity

Recent research highlights the anticancer potential of 8-Cl-2-HQCA. It has been shown to induce apoptosis in various cancer cell lines, including lung (A-549) and cervical (HeLa) cancers. The compound's efficacy is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival .

Table 1: Anticancer Activity of 8-Cl-2-HQCA

Neuroprotective Effects

8-Cl-2-HQCA has been investigated for its neuroprotective properties, particularly as an iron chelator in neurodegenerative diseases like Alzheimer's. It helps reduce oxidative stress by binding to free iron ions, potentially mitigating neuronal damage .

Siderophore Activity

In agricultural contexts, derivatives of 8-hydroxyquinoline, including 8-Cl-2-HQCA, have been identified as potential siderophores. These compounds can enhance iron availability to plants in iron-deficient soils, promoting healthier crop growth .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 8-Cl-2-HQCA make it suitable for use in organic light-emitting diodes (OLEDs). Its ability to act as an electron transport material enhances the efficiency and brightness of OLED devices .

Synthesis and Biological Evaluation

A comprehensive study conducted by researchers synthesized various derivatives of 8-hydroxyquinoline, including 8-Cl-2-HQCA, and evaluated their biological activities against different pathogens and cancer cell lines. The findings indicated that modifications at the chlorine position significantly affected the biological efficacy of these compounds .

Structure-Activity Relationship (SAR) Analysis

Research has focused on understanding the structure-activity relationships (SAR) of 8-hydroxyquinoline derivatives, providing insights into how different substituents influence their pharmacological properties. This knowledge is crucial for designing more potent derivatives with reduced toxicity profiles .

Mechanism of Action

The mechanism of action of 8-Chloro-2-hydroxyquinoline-4-carboxylic acid is primarily attributed to its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation property is particularly useful in the development of therapeutic agents targeting metal-related diseases such as cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 8-chloro-2-hydroxyquinoline-4-carboxylic acid with key analogs:

Substituent Variations and Physicochemical Properties

Key Observations:

- Positional Isomerism: The hydroxyl and carboxylic acid group positions significantly alter properties. For example, 8-hydroxyquinoline-2-carboxylic acid (hydroxyl at C8, carboxylic acid at C2) exhibits stronger metal-chelating activity than the 2-hydroxy-4-carboxylic acid variant due to proximity of functional groups .

- Solubility: The main compound’s solubility in polar aprotic solvents (e.g., DMSO) contrasts with 8-hydroxyquinoline-2-carboxylic acid’s preference for aqueous alkaline media .

Research Findings and Implications

- Structural Insights: X-ray crystallography (using SHELX/ORTEP software) confirms planar quinoline rings in analogs, with substituent positions influencing intermolecular interactions .

- Thermodynamic Stability : Chlorine at C8 increases thermal stability but may hinder solubility in aqueous systems .

Biological Activity

8-Chloro-2-hydroxyquinoline-4-carboxylic acid (C₁₀H₆ClNO₃) is a derivative of quinoline characterized by the presence of a chlorine atom at the 8th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 4th position. This unique structural arrangement contributes to its diverse biological activities, making it an interesting compound for medicinal chemistry and pharmacological research.

The compound's molecular weight is approximately 223.61 g/mol. The functional groups present in the molecule suggest potential for chelating metal ions, which is significant for various biological applications, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth, suggesting that this compound may also possess antibacterial properties. The mechanism of action typically involves interference with bacterial enzyme systems or disruption of membrane integrity.

Antifungal Activity

The antifungal potential of this compound has been explored, particularly in relation to its ability to inhibit fungal growth by affecting cell wall synthesis or disrupting cellular metabolism. Studies have indicated that derivatives of 8-hydroxyquinoline can effectively combat various fungal pathogens .

Anticancer Effects

The anticancer properties of this compound have garnered significant attention. Research has demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. Its ability to chelate metal ions may enhance its efficacy against certain cancer types by disrupting metal-dependent enzymatic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substitution patterns on the quinoline ring can significantly influence its pharmacological properties. For example, the presence of electron-withdrawing groups has been linked to increased lipophilicity and enhanced biological activity .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cl at position 8, OH at position 2, COOH at position 4 | Antimicrobial, antifungal, anticancer |

| 8-Hydroxyquinoline | OH at position 8 | Anticancer, neuroprotective |

| 7-Chloroquinolin-2-one | Cl at position 7 | Strong antibacterial activity |

Case Studies

- Antiviral Activity : A study evaluated various derivatives of quinoline for their antiviral properties against viruses such as Hepatitis B and H5N1. Results indicated that modifications to the structure could enhance antiviral efficacy while maintaining low cytotoxicity levels .

- Neuroprotective Effects : Research has highlighted the potential use of quinoline derivatives as neuroprotective agents in models of neurodegenerative diseases. The chelation properties of these compounds may play a role in reducing oxidative stress and metal ion accumulation associated with neuronal damage.

Q & A

Q. Which computational methods elucidate the mechanistic role of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding to bacterial topoisomerase II or cancer-related kinases. Complement with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Validate with proteomics (e.g., Western blot for target protein inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.